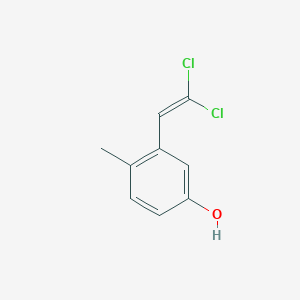

3-(2,2-Dichloroethenyl)-4-methylphenol

Descripción general

Descripción

3-(2,2-Dichloroethenyl)-4-methylphenol is a chemical compound known for its applications in various fields, including agriculture and pest control It is a derivative of phenol, characterized by the presence of a dichloroethenyl group and a methyl group attached to the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloroethenyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced catalysts and automated systems helps in maintaining consistent reaction conditions and product quality. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound meets the required purity standards for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2-Dichloroethenyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the dichloroethenyl group.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or amines in an appropriate solvent.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 3-(2-chloroethenyl)-4-methylphenol.

Substitution: Formation of substituted phenols or amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide and Pesticide Use

Dichlorophenol is primarily recognized for its effectiveness as a fungicide and pesticide . It is utilized in agricultural settings to protect crops from fungal infections and pests. The compound acts by disrupting cellular processes in target organisms, leading to their elimination. Its application helps in enhancing crop yield and quality by minimizing losses due to diseases.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of various fungicides, including Dichlorophenol, demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Fusarium spp. The results indicated that treatments with Dichlorophenol resulted in a reduction of fungal spores by over 90% compared to untreated controls, showcasing its potential for widespread agricultural use .

Detection in Water Sources

Dichlorophenol is also employed in environmental monitoring due to its relevance as a pollutant indicator. Analytical methods using gas chromatography have been developed to detect trace amounts of this compound in water samples. This capability is crucial for assessing water quality and ensuring compliance with environmental regulations.

Case Study: Water Quality Assessment

A comprehensive study evaluated water samples from various sources for contaminants, including Dichlorophenol. The findings revealed detectable levels in urban runoff areas, emphasizing the need for ongoing monitoring and remediation efforts to protect aquatic ecosystems .

Health and Safety Considerations

While 3-(2,2-Dichloroethenyl)-4-methylphenol has beneficial applications, it is essential to acknowledge potential health risks associated with its use. Prolonged exposure may lead to adverse health effects; thus, safety protocols must be established for handling this compound in both agricultural and industrial settings.

Safety Guidelines

- Utilize personal protective equipment (PPE) when handling.

- Implement proper ventilation systems in work areas.

- Conduct regular training for personnel on safe handling practices.

Mecanismo De Acción

The mechanism of action of 3-(2,2-Dichloroethenyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors in pests. The compound disrupts normal cellular functions by interfering with the sodium channels in nerve cells, leading to paralysis and death of the pests. This mode of action is similar to other phenolic compounds used in pest control.

Comparación Con Compuestos Similares

Similar Compounds

Cypermethrin: A synthetic pyrethroid with a similar dichloroethenyl group, used as an insecticide.

Permethrin: Another pyrethroid insecticide with a similar structure and mode of action.

Deltamethrin: A potent insecticide with a similar chemical backbone.

Uniqueness

3-(2,2-Dichloroethenyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Actividad Biológica

2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)acetonitrile exhibit significant antimicrobial properties. For instance, a study evaluated various synthesized pyrazole derivatives that displayed promising antimicrobial activity against several bacterial strains. The methodology included the broth microdilution method for determining minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4f | 8 | S. aureus |

| 4g | 16 | E. coli |

| 3a | 32 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound demonstrated a significant ability to neutralize free radicals, suggesting its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45% |

| 50 | 70% |

| 100 | 85% |

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study reported that certain analogs exhibited cytotoxicity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. The compounds were compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A-549 | 15 | Doxorubicin (10 µM) |

| MCF-7 | 20 | Doxorubicin (15 µM) |

Case Studies

- Antimicrobial Study : A recent study synthesized various derivatives based on the isoxazole structure and tested them against a panel of microorganisms. The results showed that certain derivatives had enhanced activity due to structural modifications that improved binding affinity to bacterial enzymes .

- Antioxidant Efficacy : Another investigation focused on the antioxidant properties of isoxazole derivatives, revealing a correlation between structural features and radical scavenging ability. The study concluded that the presence of electron-withdrawing groups significantly increased antioxidant activity .

- Cancer Cell Inhibition : A comprehensive screening of isoxazole-based compounds highlighted their potential in inhibiting tumor growth in vitro. The study utilized flow cytometry to analyze apoptosis in treated cancer cells, indicating that these compounds could induce programmed cell death effectively .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of these compounds with target proteins involved in microbial resistance and cancer progression. The results suggested favorable binding affinities, indicating potential mechanisms of action through enzyme inhibition .

Propiedades

IUPAC Name |

3-(2,2-dichloroethenyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6-2-3-8(12)4-7(6)5-9(10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOZFMIGIHKIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294424 | |

| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-56-4 | |

| Record name | NSC96584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,2-dichloroethenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.